molecular formula C23H26N2O4S B2555896 3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 378220-65-6

3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2555896
CAS No.: 378220-65-6
M. Wt: 426.53
InChI Key: SRLMPJMOXXKYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O4S and its molecular weight is 426.53. The purity is usually 95%.
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Biological Activity

3-Hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

  • Molecular Formula : C25H27N3O6
  • Molecular Weight : 465.5 g/mol
  • CAS Number : 380167-37-3

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzoic acid, which share structural similarities, have been shown to possess strong antimicrobial properties, making them useful as preservatives in food and beverages .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrrole derivatives. The compound's structure suggests it may interact with various biological targets implicated in cancer progression. For example, certain pyrrole-based compounds have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

The morpholine moiety in the compound is associated with neuroprotective effects. Research has suggested that compounds containing morpholine can exhibit beneficial effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that pyrrole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that certain pyrrole derivatives induced apoptosis and inhibited proliferation, highlighting the potential therapeutic use of these compounds in oncology .
  • Neuroprotection in Animal Models : Research involving animal models of neurodegenerative diseases indicated that morpholine-containing compounds could significantly reduce neuronal damage and improve cognitive function .

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-16-5-7-17(8-6-16)21(26)19-20(18-4-2-15-30-18)25(23(28)22(19)27)10-3-9-24-11-13-29-14-12-24/h2,4-8,15,20,26H,3,9-14H2,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEUEUPXKOHBDW-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.